molecular formula C17H14N4O3 B12884160 N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide CAS No. 62537-78-4

N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide

Cat. No.: B12884160
CAS No.: 62537-78-4
M. Wt: 322.32 g/mol
InChI Key: ZUMHODXRVZBXSZ-UHFFFAOYSA-N
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Description

N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a pyrazole ring, which is further connected to a phenylacetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide typically involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile to facilitate the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxidized derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide: Unique due to its specific substitution pattern and functional groups.

    3-Nitrophenylhydrazine: A precursor in the synthesis of the compound.

    Phenylacetyl chloride: Another precursor used in the synthesis.

Uniqueness

This compound stands out due to its combination of a nitrophenyl group and a pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62537-78-4

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

N-[1-(3-nitrophenyl)pyrazol-4-yl]-2-phenylacetamide

InChI

InChI=1S/C17H14N4O3/c22-17(9-13-5-2-1-3-6-13)19-14-11-18-20(12-14)15-7-4-8-16(10-15)21(23)24/h1-8,10-12H,9H2,(H,19,22)

InChI Key

ZUMHODXRVZBXSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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